molecular formula C11H22N2O2 B7986359 [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid

[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid

Cat. No.: B7986359
M. Wt: 214.30 g/mol
InChI Key: HNEWIVUBUIVVBQ-UHFFFAOYSA-N
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Description

[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid typically involves the reaction of ethyl bromoacetate with 1-methyl-4-piperidinemethanamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 1-methyl-4-piperidinemethanamine attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functional group transformations. These processes are optimized for high yield and purity, and they often employ catalysts and specific reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Ethyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl and amino groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[ethyl-[(1-methylpiperidin-4-yl)methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-4-6-12(2)7-5-10/h10H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEWIVUBUIVVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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